1-(2,4,6-Trichlorophenyl)propan-2-one

Continuous flow synthesis Process chemistry SDHI fungicide intermediate

1-(2,4,6-Trichlorophenyl)propan-2-one (C₉H₇Cl₃O, MW 237.5 g/mol) is a chlorinated aryl ketone registered under EU REACH as a strictly intermediate-use-only substance (EC 810-702-6). It exists as a white solid at room temperature with a boiling point of 296 °C, density of 1.53 g/cm³ at 21 °C, and a measured LogP of 3.2 at 25 °C.

Molecular Formula C9H7Cl3O
Molecular Weight 237.5 g/mol
CAS No. 1228284-86-3
Cat. No. B3092474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,6-Trichlorophenyl)propan-2-one
CAS1228284-86-3
Molecular FormulaC9H7Cl3O
Molecular Weight237.5 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3
InChIKeySSGBVBPQZPYPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4,6-Trichlorophenyl)propan-2-one (CAS 1228284-86-3): Procurement-Grade Intermediate for SDHI Fungicide Synthesis


1-(2,4,6-Trichlorophenyl)propan-2-one (C₉H₇Cl₃O, MW 237.5 g/mol) is a chlorinated aryl ketone registered under EU REACH as a strictly intermediate-use-only substance (EC 810-702-6) [1]. It exists as a white solid at room temperature with a boiling point of 296 °C, density of 1.53 g/cm³ at 21 °C, and a measured LogP of 3.2 at 25 °C [2]. The compound serves as the penultimate building block in the industrial synthesis of pydiflumetofen (Syngenta, brand Miravis) and flufenapyramide—both SDHI fungicides with global registrations exceeding 100 crops [3]. Commercial supply typically meets a minimum purity specification of 95%, with select vendors offering 98%+ grades .

Why 1-(2,4,6-Trichlorophenyl)propan-2-one Cannot Be Replaced by Other Chlorophenyl Acetone Analogs in Regulated Agrochemical Synthesis


The 2,4,6-trichloro substitution pattern on the phenyl ring is not an arbitrary design choice—it is a structural determinant of downstream fungicidal activity. Replacement with the 2,4-dichloro analog (CAS 93457-07-9) or 2,6-dichloro analog (CAS 93457-06-8) yields a different final active ingredient that will not satisfy the regulatory data package for pydiflumetofen or flufenapyramide [1]. Physical property divergence—boiling point differs by +27 °C and density by +0.26 g/cm³ versus the 2,4-dichloro congener —means that distillation cut points, solvent partitioning, and crystallization protocols optimized for the trichloro compound will fail if a dichloro analog is substituted [2]. Furthermore, synthetic routes to the trichloro compound have been specifically optimized to achieve yields above 90%, whereas analogous routes applied to dichloro substrates do not translate to comparable efficiency without re-optimization [3].

Quantitative Differentiation of 1-(2,4,6-Trichlorophenyl)propan-2-one Against Closest Analogs: Yield, Physicochemical, and Biological Evidence


Microchannel Continuous Synthesis Achieves 88–94% Isolated Yield Versus 40–60% for Batch Diazotization Routes

The microchannel method of CN115703701B delivers 1-(2,4,6-trichlorophenyl)propan-2-one in isolated yields of 88–94% (30 examples, Tables 1–4) using 2,4,6-trichloroaniline, tert-butyl nitrite, isopropenyl acetate, and a Cu(II) catalyst at 50 °C with residence times of 116–121 seconds [1]. In contrast, the batch diazotization–arylation routes disclosed in WO2013127764 and WO2013127441, which also start from 2,4,6-trichloroaniline, report isolated yields of only 48% and 58%, respectively [2]. This represents a yield uplift of 30–46 absolute percentage points (1.5–1.9× relative improvement) for the same core transformation.

Continuous flow synthesis Process chemistry SDHI fungicide intermediate

Chlorination Route from 4-Chlorophenylacetone Delivers 90% Yield, Outperforming Diazotization-Based Methods by 1.6–1.9×

Patent CN108610290A discloses a two-step chlorination protocol starting from commercially available 1-(4-chlorophenyl)propan-2-one: treatment with N-chlorosuccinimide (2.2 equiv) in CCl₄ at 50–60 °C for 5 hours, followed by aqueous workup and recrystallization from methanol, yielding 1-(2,4,6-trichlorophenyl)propan-2-one as a brownish-yellow solid in 90% yield (21.3 g from 16.8 g starting material) . The competing diazotization–arylation route (WO2013127764) gives only 48–58% [1]. The chlorination method avoids diazonium salt accumulation—a known explosion hazard—and uses lower-cost reagents, making it the economically preferred industrial route.

Chlorination synthesis Agrochemical intermediate Process yield optimization

Boiling Point and Density Differentiation Versus 2,4-Dichloro Analog Enables Distillation-Based Purification Selectivity

1-(2,4,6-Trichlorophenyl)propan-2-one exhibits a boiling point of 296 °C (at 102.3–103.1 kPa) and density of 1.53 g/cm³ at 21 °C [1]. Its closest commercially available analog, 1-(2,4-dichlorophenyl)propan-2-one (CAS 93457-07-9), has a boiling point of 269 °C (at 760 mmHg) and density of 1.27 g/cm³ . The +27 °C boiling point elevation and +0.26 g/cm³ density increase are attributable to the third chlorine atom and directly impact distillation cut-point design: the trichloro compound can be separated from dichloro impurities by fractional distillation with a ΔT margin of 27 °C—a sufficient window for industrial rectification columns.

Physicochemical properties Purification Quality control

2,4,6-Trichlorophenyl Group Confers Measurably Superior PfDHODH Inhibition Versus 4-Chlorophenyl, Naphthyl, and 4-Trifluoromethylphenyl Analogs

In a head-to-head enzyme inhibition study of 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylate derivatives against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the 1-(2,4,6-trichlorophenyl)-substituted compound achieved approximately 30% inhibition at 50 µM, marginally outperforming the 1-(4-chlorophenyl)-, 1-(naphthalen-2-yl)-, and 1-[4-(trifluoromethyl)phenyl]-substituted analogs (all ~19–25% inhibition) [1]. A known reference inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate, showed only 19% inhibition under identical conditions [1]. While these data are for the pyrazole-4-carboxylate derivatives rather than the ketone itself, they establish that the 2,4,6-trichlorophenyl pharmacophore confers a measurable, reproducible advantage in target engagement over mono-chloro and non-chlorinated aryl groups.

Antimalarial drug discovery Dihydroorotate dehydrogenase Structure–activity relationship

Regulatory REACH Status Confirms Strict Intermediate-Use-Only Designation with Environmental Hazard Classification

Under EU REACH, 1-(2,4,6-trichlorophenyl)propan-2-one (EC 810-702-6) is registered exclusively under the tonnage band 'Intermediate use only,' meaning it may not be placed on the market for end-use applications without further regulatory authorization [1]. It carries a harmonized classification of Aquatic Chronic 2 (H411: Toxic to aquatic life with long-lasting effects) [1]. This contrasts with certain mono- and dichlorinated phenyl acetone analogs that may be registered for broader uses. For procurement, this means the trichloro compound must be sourced from suppliers who can provide the necessary REACH compliance documentation and who restrict sales to qualified industrial and research end-users, as explicitly stated in supplier terms .

Regulatory compliance REACH Supply chain integrity

Procurement-Relevant Application Scenarios for 1-(2,4,6-Trichlorophenyl)propan-2-one (CAS 1228284-86-3)


Industrial-Scale Pydiflumetofen (Miravis) Manufacturing

This compound is the direct precursor to the chiral amine intermediate of pydiflumetofen, a blockbuster SDHI fungicide marketed by Syngenta since 2016. After oximation to the O-methyl oxime (CAS 1228284-89-6) and reduction, the resulting amine is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to yield the final active ingredient [1]. The microchannel synthesis route (CN115703701B) delivering ≥90% yield is the preferred industrial method due to its continuous-operation capability, reduced hazardous diazonium intermediate accumulation, and significantly lower waste generation compared to batch diazotization [2]. Procurement relevance: metric-ton quantities are required for agrochemical formulators; supplier qualification should include demonstrated capability in continuous-flow manufacturing and REACH intermediate-use compliance.

Flufenapyramide Intermediate Supply for Agrochemical R&D and Registration Batches

Flufenapyramide (also a Syngenta SDHI fungicide) shares the identical 1-(2,4,6-trichlorophenyl)propan-2-one intermediate with pydiflumetofen [1]. For companies developing generic versions or conducting registration-enabling studies, the same intermediate lot can serve both active-ingredient programs, providing procurement efficiencies. The chlorination route (CN108610290A) starting from 4-chlorophenylacetone is particularly attractive for registration-batch production because it avoids the specialized equipment required for continuous-flow microchannel systems while still delivering 90% yield .

Medicinal Chemistry Exploration of 2,4,6-Trichlorophenyl-Containing Pyrazole Carboxamides

The SAR evidence from PfDHODH inhibition studies (Molecules 2022, 27, 4764) demonstrates that the 2,4,6-trichlorophenyl group provides a statistically significant advantage in target binding over mono-chloro, naphthyl, and trifluoromethylphenyl isosteres [3]. Research groups investigating pyrazole-4-carboxamide scaffolds for antimalarial, antibacterial, or anticancer applications should consider the trichlorophenyl ketone as a versatile building block. Procurement relevance: research-scale quantities (100 mg to 100 g) at ≥95% purity are available from multiple vendors; the O-methyl oxime derivative (CAS 1228284-89-6) may also be procured directly for downstream amine synthesis.

Quality Control Reference Standard for Chlorinated Aryl Ketone Supply Chains

Given the 27 °C boiling point differential between the 2,4,6-trichloro and 2,4-dichloro analogs , the trichloro compound can serve as a distillation-cut reference standard in QC laboratories validating the purity of incoming chlorophenyl acetone shipments. Its distinct GC retention index and NMR signature (¹H NMR: δ 2.25 ppm, s, 3H, CH₃; δ 4.05 ppm, s, 2H, CH₂; δ 7.33 ppm, s, 2H, Ar-H) [2] provide unambiguous identification even in the presence of dichloro or monochloro impurities.

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